molecular formula C39H28NO2P B3067690 (S)-BHPphos CAS No. 1360145-10-3

(S)-BHPphos

Cat. No.: B3067690
CAS No.: 1360145-10-3
M. Wt: 573.6
InChI Key: QXJQBYSMPKPBDV-UHFFFAOYSA-N
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Description

(S)-BHPphos is a chiral phosphine ligand widely used in asymmetric synthesis. Its unique structure allows it to form stable complexes with transition metals, making it a valuable tool in various catalytic processes. The compound’s ability to induce chirality in the products of these reactions has made it a popular choice in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-BHPphos typically involves the reaction of a chiral phosphine precursor with a suitable electrophile. One common method is the reaction of (S)-BINAP with a halogenated phosphine compound under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove any impurities and obtain the desired enantiomer in high yield.

Chemical Reactions Analysis

Types of Reactions

(S)-BHPphos undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The phosphine ligand can be substituted with other ligands in coordination complexes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Substituting agents: Such as halides or other nucleophiles for substitution reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while substitution reactions can produce a variety of coordination complexes.

Scientific Research Applications

(S)-BHPphos has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs that require specific chiral centers for their activity.

    Industry: Applied in the production of fine chemicals and materials that require precise control over stereochemistry.

Mechanism of Action

The mechanism by which (S)-BHPphos exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of chiral products. The molecular targets and pathways involved in these processes depend on the specific reaction and the metal used.

Comparison with Similar Compounds

(S)-BHPphos is unique among chiral phosphine ligands due to its high enantioselectivity and stability. Similar compounds include:

    ®-BHPphos: The enantiomer of this compound, which has similar properties but induces the opposite chirality in products.

    (S)-BINAP: Another chiral phosphine ligand with a similar structure but different steric and electronic properties.

    (S)-Phos: A chiral phosphine ligand with a different backbone structure, offering different reactivity and selectivity.

Properties

IUPAC Name

N-benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H28NO2P/c1-4-16-30(17-5-1)39(31-18-6-2-7-19-31)40(32-20-8-3-9-21-32)43-41-35-26-24-28-14-10-12-22-33(28)37(35)38-34-23-13-11-15-29(34)25-27-36(38)42-43/h1-27,39H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJQBYSMPKPBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3)P4OC5=C(C6=CC=CC=C6C=C5)C7=C(O4)C=CC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H28NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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